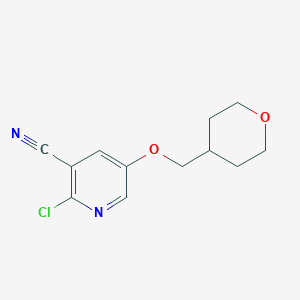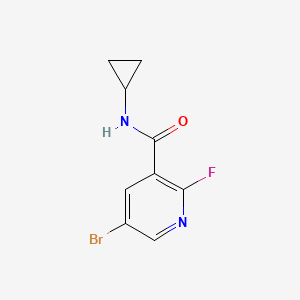![molecular formula C14H7F5O3 B8167602 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8167602.png)
3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine atoms and a trifluoromethoxy group in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including the introduction of fluorine atoms and the trifluoromethoxy group. One common synthetic route involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the trifluoromethoxy group: This step can be carried out using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethoxy group are replaced by other functional groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Applications De Recherche Scientifique
3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid can be compared with other biphenyl derivatives, such as:
3,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may affect its chemical reactivity and biological activity.
3,5-Difluoro-4’-(methoxy)-[1,1’-biphenyl]-4-carboxylic acid: The presence of a methoxy group instead of a trifluoromethoxy group can lead to differences in polarity and solubility.
3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-methyl ester: This ester derivative may have different pharmacokinetic properties compared to the carboxylic acid form.
The unique combination of fluorine atoms and the trifluoromethoxy group in 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid distinguishes it from these similar compounds, contributing to its specific chemical and biological properties.
Propriétés
IUPAC Name |
2,6-difluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O3/c15-10-5-8(6-11(16)12(10)13(20)21)7-1-3-9(4-2-7)22-14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBLLDQAFSGOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














